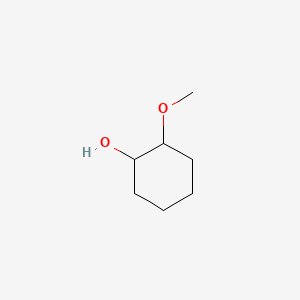
rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans (rac-MPPCA-HCl) is a chiral compound that has been used in the synthesis of various pharmaceuticals, including drugs for the treatment of Alzheimer’s disease, Parkinson’s disease, and diabetes. It has also been used in the development of novel drugs, such as anti-hypertensives and anti-inflammatory agents. Rac-MPPCA-HCl has become increasingly popular due to its ability to serve as a starting material for the synthesis of a wide range of pharmaceuticals.
Aplicaciones Científicas De Investigación
Rac-MPPCA-HCl has been used in a variety of scientific research applications. For example, it has been used to study the structure and function of G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Additionally, it has been used to study the mechanism of action of various drugs, including those used to treat Alzheimer’s disease, Parkinson’s disease, and diabetes.
Mecanismo De Acción
Rac-MPPCA-HCl has been shown to act as an agonist of the G-protein coupled receptors (GPCRs). Specifically, it binds to the receptor and activates the G-protein, which in turn activates a cascade of intracellular signaling pathways. This leads to the production of various secondary messengers, including cAMP, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects
Rac-MPPCA-HCl has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to increase cAMP levels, which can lead to increased energy production, improved glucose tolerance, and improved cardiovascular health. Additionally, it has been shown to increase the production of nitric oxide, which can lead to improved blood flow, improved cognitive function, and improved muscle strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-MPPCA-HCl has several advantages for use in laboratory experiments. For example, it is relatively stable, has a low toxicity profile, and can be easily synthesized. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with. Additionally, it is sensitive to light and heat and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for research involving rac-MPPCA-HCl. For example, further studies could be conducted to better understand its mechanism of action and to identify new therapeutic applications. Additionally, further research could be conducted to identify novel synthesis methods and to improve its solubility. Additionally, further research could be conducted to explore its potential as a drug delivery system. Finally, further research could be conducted to better understand its toxicity profile and to identify potential adverse effects.
Métodos De Síntesis
Rac-MPPCA-HCl can be synthesized through a variety of methods, including the use of anhydrous hydrogen chloride, anhydrous ammonia, and a palladium catalyst. The reaction begins with the conversion of the anhydrous hydrogen chloride and anhydrous ammonia to form a palladium chloride complex. This complex then reacts with the 4-methylphenyl pyrrolidine-3-carboxylic acid (MPPCA) in the presence of a palladium catalyst to form the desired product, rac-MPPCA-HCl.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-methyl-3-phenylbut-2-en-1-one", "Step 2: Reduction of 4-methyl-3-phenylbut-2-en-1-one with sodium borohydride to form rac-(3R,4S)-4-(4-methylphenyl)butan-2-ol", "Step 3: Oxidation of rac-(3R,4S)-4-(4-methylphenyl)butan-2-ol with sodium chlorite and acetic acid to form rac-(3R,4S)-4-(4-methylphenyl)butan-2-one", "Step 4: Conversion of rac-(3R,4S)-4-(4-methylphenyl)butan-2-one to rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans through a series of reactions involving sodium hydroxide, hydrochloric acid, and water" ] } | |
Número CAS |
1423037-43-7 |
Nombre del producto |
rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans |
Fórmula molecular |
C12H16ClNO2 |
Peso molecular |
241.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



